methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
CAS No.:
Cat. No.: VC14618468
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O4S |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(2-thiophen-2-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
| Standard InChI | InChI=1S/C21H23N3O4S/c1-14(22-11-10-17-5-4-12-29-17)20-18(13-19(25)28-3)23-24(21(20)26)15-6-8-16(27-2)9-7-15/h4-9,12,23H,10-11,13H2,1-3H3 |
| Standard InChI Key | XCSKGJAKTDFCMG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NCCC1=CC=CS1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Introduction
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound featuring a pyrazole ring, a methoxyphenyl group, and an acetate functional group. This compound belongs to the class of esters and is notable for its potential biological activities, which are attributed to its diverse structural features.
Synthesis and Characterization
The synthesis of this compound likely involves multi-step organic reactions, including condensation and substitution reactions. The specific conditions for synthesis, such as temperature, pH, and reactant ratios, are crucial for achieving high yields and purity. Characterization techniques like NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the compound.
Applications in Medicinal Chemistry
This compound could have several applications in medicinal chemistry due to its potential biological activities. Interaction studies with biological macromolecules such as proteins or nucleic acids are crucial for understanding its therapeutic potential and safety profile. Techniques like docking studies, cell-based assays, and pharmacokinetic analyses would provide insights into its mechanism of action and efficacy.
Comparison with Similar Compounds
Similar pyrazole derivatives exhibit a range of biological activities:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Simple pyrazole ring | Antifungal activity |
| 3-Acetylpyrazole | Acetyl group on pyrazole | Anti-inflammatory |
| 4-Methoxyphenylpyrazole | Methoxy group on phenyl | Antitumor properties |
The unique structure of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate, combining multiple functional groups, suggests potential for diverse interactions within biological systems, which could enhance its biological activity compared to simpler analogs.
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